Carbonic acid, ethyl propyl ester
Overview
Description
Carbonic acid, ethyl propyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular ester is formed from carbonic acid and a combination of ethyl and propyl groups.
Mechanism of Action
Target of Action
Ethyl propyl carbonate, also known as Carbonic acid, ethyl propyl ester, is a type of ester. The primary targets of esters are often enzymes or receptors in biochemical pathways . .
Mode of Action
Esters, in general, are known to participate in various chemical reactions, including hydrolysis and alcoholysis . These reactions can lead to the formation of different compounds, which can interact with various targets in the body.
Biochemical Pathways
For instance, they can undergo hydrolysis to form carboxylic acids and alcohols . These products can then participate in other biochemical pathways, affecting various physiological processes.
Pharmacokinetics
They can be metabolized by esterases to produce alcohols and carboxylic acids . The bioavailability of ethyl propyl carbonate would depend on these factors.
Result of Action
For instance, they can affect the pH balance, participate in energy metabolism, and interact with various enzymes and receptors .
Action Environment
The action of ethyl propyl carbonate, like other esters, can be influenced by various environmental factors. For instance, the rate of ester hydrolysis can be affected by factors such as temperature and pH . Moreover, in the context of lithium-ion batteries, the performance of propylene carbonate-based electrolytes (a related compound) has been shown to be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing esters, including carbonic acid, ethyl propyl ester, is through the reaction of carboxylic acids with alcohols in the presence of an acid catalystFor this compound, the reaction involves carbonic acid reacting with ethanol and propanol in the presence of concentrated sulfuric acid as a catalyst .
Industrial Production Methods: On an industrial scale, esters are often produced using similar esterification reactions but with optimized conditions to increase yield and efficiency. This may involve the use of continuous reactors, higher temperatures, and more efficient catalysts .
Types of Reactions:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Carbonic acid, ethanol, and propanol.
Reduction: Ethanol and propanol.
Substitution: Various substituted esters or amides depending on the nucleophile.
Scientific Research Applications
Carbonic acid, ethyl propyl ester, has several applications in scientific research:
Comparison with Similar Compounds
Ethyl acetate: Another ester with similar properties but derived from acetic acid and ethanol.
Propyl acetate: Similar to ethyl acetate but derived from propanol.
Methyl propanoate: An ester formed from propanoic acid and methanol.
Uniqueness: Carbonic acid, ethyl propyl ester, is unique due to its specific combination of ethyl and propyl groups, which imparts distinct chemical and physical properties compared to other esters. Its specific reactivity and applications in various fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
ethyl propyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5-9-6(7)8-4-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEDOLFRAIXARV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423594 | |
Record name | Carbonic acid, ethyl propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35363-40-7 | |
Record name | Carbonic acid, ethyl propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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